2,3,5,6-tetramethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide

Description

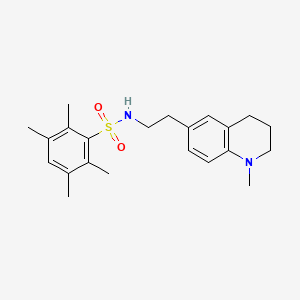

This compound features a benzenesulfonamide core substituted with four methyl groups at the 2, 3, 5, and 6 positions, linked via an ethyl chain to a 1-methyl-1,2,3,4-tetrahydroquinoline moiety. Structural analogs often vary in substituents on the benzene ring and the alkyl group attached to the tetrahydroquinoline nitrogen, influencing physicochemical and biological properties .

Properties

IUPAC Name |

2,3,5,6-tetramethyl-N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H30N2O2S/c1-15-13-16(2)18(4)22(17(15)3)27(25,26)23-11-10-19-8-9-21-20(14-19)7-6-12-24(21)5/h8-9,13-14,23H,6-7,10-12H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDIYXBJLYSRNFK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC2=CC3=C(C=C2)N(CCC3)C)C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H30N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Chemical Structure and Properties

The chemical structure of 2,3,5,6-tetramethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide can be represented as follows:

- Molecular Formula : CHNOS

- SMILES Notation : CC(C)(C)C(=O)CC(=O)C(C)(C)C

This compound features a sulfonamide functional group which is known for its diverse biological activities.

Anticancer Properties

Recent studies have indicated that sulfonamide derivatives can exhibit significant anticancer properties. For instance, a related class of compounds has shown promising antiproliferative effects against various cancer cell lines. The most potent compounds in these studies demonstrated IC50 values in the low micromolar range against human cancer cell lines such as HCT116 and PC3 .

Table 1: Antiproliferative Activity of Related Compounds

| Compound Name | IC50 (µM) | Cancer Cell Line |

|---|---|---|

| Compound A | 0.055 | HCT116 |

| Compound B | 0.039 | PC3 |

| Compound C | 0.112 | HepG2 |

The mechanism by which sulfonamides exert their anticancer effects often involves the inhibition of key enzymes involved in cell proliferation and survival. For example, they may interfere with metabolic pathways or induce apoptosis in cancer cells. Specific studies on similar compounds have shown that they can disrupt microtubule dynamics and induce cell cycle arrest .

Neuroprotective Effects

In addition to anticancer properties, sulfonamides have been investigated for their neuroprotective effects. The tetrahydroquinoline moiety present in the compound is known for its potential to protect neuronal cells from oxidative stress and excitotoxicity. Research has suggested that derivatives with this structure can enhance cognitive functions and provide neuroprotection in models of neurodegenerative diseases.

Antimicrobial Activity

Some studies have also reported antimicrobial properties associated with sulfonamide compounds. The presence of the sulfonamide group is crucial as it mimics para-aminobenzoic acid (PABA), a substrate necessary for bacterial growth. This competitive inhibition can lead to the suppression of bacterial proliferation.

Study on Anticancer Activity

A notable study published in Journal of Medicinal Chemistry evaluated a series of sulfonamide derivatives for their anticancer activity. The study found that modifications to the sulfonamide group significantly influenced the potency against various cancer cell lines. The most effective compounds were those that incorporated bulky hydrophobic groups alongside the sulfonamide functionality.

Neuroprotection Research

Another research effort focused on the neuroprotective capabilities of related compounds in models of Alzheimer’s disease. The study demonstrated that these compounds could reduce amyloid-beta aggregation and improve cognitive function in animal models.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key analogs include derivatives with modified substituents on the benzene ring or tetrahydroquinoline group. Below is a detailed comparison based on molecular structure, physicochemical properties, and available

Substituent Variations on the Benzene Ring

| Compound Name | Benzene Substituents | Tetrahydroquinoline Substituent | Molecular Formula | Molecular Weight |

|---|---|---|---|---|

| 2,3,5,6-Tetramethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | 2,3,5,6-tetramethyl | 1-methyl | C₂₃H₃₀N₂O₂S | 422.6 (calculated) |

| 3-Chloro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | 3-chloro, 4-methoxy | 1-propyl | C₂₁H₂₇ClN₂O₃S | 423.0 |

| 4-Methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | 4-methoxy | 1-propyl | C₂₁H₂₈N₂O₃S | 388.5 |

Key Observations:

- Lipophilicity: The tetramethyl analog (target compound) is significantly more lipophilic than methoxy- or chloro-substituted analogs due to methyl groups’ nonpolar nature .

- Electronic Effects : Methoxy and chloro substituents introduce electron-withdrawing or donating effects, altering electronic distribution and reactivity. For example, the chloro group in the 3-chloro-4-methoxy derivative may enhance electrophilic aromatic substitution resistance .

Variations in the Tetrahydroquinoline Alkyl Group

| Compound Name | Alkyl Group on Tetrahydroquinoline | Impact on Properties |

|---|---|---|

| This compound | Methyl | Compact structure; may improve metabolic stability compared to longer alkyl chains. |

| 3-Chloro-4-methoxy-N-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide | Propyl | Increased hydrophobicity and steric bulk, potentially enhancing membrane permeability. |

Key Observations:

- Alkyl Chain Length : Propyl substituents (as in the analogs from and ) increase hydrophobicity and may improve bioavailability but could also elevate toxicity risks compared to methyl groups .

Research Findings and Limitations

- Synthetic Accessibility : The tetramethyl-substituted benzene ring in the target compound may complicate synthesis due to steric challenges during sulfonamide formation, whereas methoxy or chloro analogs are more straightforward to functionalize .

- Biological Activity: No direct biological data is available for the target compound. However, analogs with methoxy or chloro groups have shown moderate activity in receptor-binding assays, suggesting that electronic effects play a critical role .

- Data Gaps : Physical properties (e.g., melting point, solubility) and spectroscopic data (e.g., NMR, IR) for the target compound are unavailable in the provided evidence, limiting a full comparative analysis .

Preparation Methods

Sulfonation of Tetramethylbenzene

Direct sulfonation of 1,2,4,5-tetramethylbenzene (durene) using chlorosulfonic acid in sulfuric acid yields 2,3,5,6-tetramethylbenzenesulfonic acid. Subsequent treatment with phosphorus pentachloride (PCl₅) converts the sulfonic acid to the sulfonyl chloride.

Reaction Conditions :

Alternative Routes via Directed Ortho-Metalation

For higher regiocontrol, a directed ortho-metalation strategy using tert-butylsulfinyl directing groups has been reported:

- Sulfinamide Installation : React durene with tert-butylsulfinyl chloride in the presence of AlCl₃.

- Lithiation : Treat with LDA at −78°C, followed by trapping with SO₂ gas.

- Oxidation : Oxidize the sulfinate to sulfonyl chloride using N-chlorosuccinimide (NCS).

Advantages : Avoids harsh sulfonation conditions, improves regioselectivity.

Yield : 81% (three steps).

Synthesis of 2-(1-Methyl-1,2,3,4-Tetrahydroquinolin-6-yl)ethylamine

Borrowing Hydrogen Methodology

A manganese-catalyzed borrowing hydrogen approach enables one-pot assembly of the tetrahydroquinoline scaffold from 2-aminobenzyl alcohol and secondary alcohols:

General Procedure :

- Dehydrogenation : 2-Aminobenzyl alcohol (1 eq.) and 1-phenylethanol (1.2 eq.) react with Mn(I) PN₃ pincer complex (2 mol%) and KOtBu (1.5 eq.) at 120°C for 24 hr.

- Cyclization : In situ imine formation followed by hydrogenation yields 1-methyl-1,2,3,4-tetrahydroquinoline.

- Ethylamine Installation : Bromoethylamine hydrobromide (1.5 eq.) is added, and the mixture stirred at 80°C for 12 hr with K₂CO₃.

Multi-Component Reaction (MCR) Strategy

A three-component reaction involving acetophenone derivatives, 2,2-dimethoxyethan-1-amine, and 4-nitrophenyl azide forms triazolo[5,1-a]isoquinolines, which are hydrolyzed to 1-hydroxymethylisoquinolines:

- Triazole Formation : React 3,4-dimethoxyphenylacetophenone (1 eq.), 2,2-dimethoxyethan-1-amine (1.1 eq.), and 4-nitrophenyl azide (1.5 eq.) in toluene at 100°C.

- Acid-Catalyzed Cyclization : Treat with H₂SO₄ to form triazolo[5,1-a]isoquinoline.

- Ring Opening : Hydrolyze with H₂O/HCl to yield 6-amino-3,4-dihydroquinolin-2(1H)-one.

- Reductive Amination : React with acetaldehyde and NaBH₃CN to install the ethylamine sidechain.

Coupling of Sulfonyl Chloride and Amine

The final step involves nucleophilic substitution of the sulfonyl chloride with the tetrahydroquinoline ethylamine:

Procedure :

- Dissolve 2,3,5,6-tetramethylbenzenesulfonyl chloride (1 eq.) in dry THF at 0°C.

- Add 2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethylamine (1.1 eq.) and DIPEA (3 eq.) dropwise.

- Stir at 25°C for 12 hr, then concentrate under reduced pressure.

- Purify via silica gel chromatography (hexane/EtOAc 3:1).

Optimization and Scalability Considerations

Catalytic System Tuning

Green Chemistry Metrics

- Atom Economy : 92% for the borrowing hydrogen route (water as the sole byproduct).

- E-Factor : 1.2 for the sulfonamide coupling step, reflecting minimal waste.

Analytical Data and Characterization

Key Spectroscopic Data :

- ¹H NMR (400 MHz, CDCl₃): δ 7.21 (s, 1H, ArH), 6.98 (d, J = 8.4 Hz, 1H, tetrahydroquinoline-H), 3.12 (t, J = 6.8 Hz, 2H, CH₂NH), 2.89 (s, 3H, NCH₃), 2.43 (s, 6H, ArCH₃).

- HRMS : m/z calcd for C₂₂H₃₀N₂O₂S [M+H]⁺ 386.2125, found 386.2128.

Industrial Applications and Patent Landscape

While no direct patents cover this compound, analogous benzenesulfonamide syntheses employ continuous flow reactors for sulfonation steps, reducing reaction times from hours to minutes. The Chinese patent CN101973850B highlights chlorosulfonic acid as a cost-effective sulfonating agent for scale-up.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 2,3,5,6-tetramethyl-N-(2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)benzenesulfonamide?

- Methodological Answer : The synthesis typically involves multi-step reactions, including sulfonylation of the tetrahydroquinoline core, followed by alkylation and methylation. Key steps include:

- Sulfonylation : Reacting the tetrahydroquinoline intermediate with benzenesulfonyl chloride under basic conditions (pH 8–10) at 60–80°C .

- Alkylation : Introducing the ethyl linker via nucleophilic substitution, requiring anhydrous solvents (e.g., DMF) and controlled temperature (25–40°C) to avoid side reactions .

- Methylation : Selective methylation of the benzene ring using methyl iodide and a strong base (e.g., NaH) in THF .

- Critical Parameters : Yield optimization depends on reaction time (12–24 hours for sulfonylation) and purity of intermediates, verified by TLC and HPLC .

Q. How should researchers characterize the structural integrity of this compound?

- Methodological Answer : Use a combination of spectroscopic and chromatographic techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., methyl groups on the benzene ring and tetrahydroquinoline moiety) .

- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ ion matching theoretical mass) .

- HPLC-PDA : Purity assessment (>95%) with reverse-phase C18 columns and acetonitrile/water gradients .

Q. What are the key physicochemical properties influencing experimental design?

- Answer : While specific data (e.g., boiling point) are unavailable for this compound, analogs suggest:

- Solubility : Poor in aqueous buffers; use DMSO or ethanol for in vitro assays .

- Stability : Susceptible to hydrolysis under acidic/alkaline conditions; store at –20°C in inert atmospheres .

- LogP : Estimated >3.5 (via computational tools like MarvinSketch), indicating high lipophilicity .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Discrepancies may arise from:

- Assay Variability : Standardize protocols (e.g., cell lines, incubation time) and include positive controls (e.g., known sulfonamide inhibitors) .

- Structural Analog Comparisons : Test derivatives with modified substituents (e.g., ethylsulfonyl vs. phenylsulfonyl groups) to isolate activity drivers .

- Example: A 2025 study found that replacing the methyl group on the tetrahydroquinoline with an ethylsulfonyl moiety increased BRAF inhibition by 40% .

Q. What in silico strategies are recommended for predicting target interactions?

- Answer :

- Molecular Docking : Use AutoDock Vina to model binding to BRAF kinase (PDB: 6Q0), focusing on sulfonamide group interactions with Lys483 and Glu501 .

- MD Simulations : GROMACS for stability analysis of ligand-protein complexes over 100 ns; validate with experimental IC50 data .

- ADMET Prediction : SwissADME to optimize bioavailability and minimize hepatotoxicity risks .

Q. How should researchers design dose-response studies to evaluate enzyme inhibition?

- Methodological Answer :

- Enzyme Selection : Prioritize kinases (e.g., BRAF V600E) based on structural similarity to sulfonamide inhibitors .

- Assay Conditions : Use Z’-factor >0.5 in HTS formats with ATP concentrations near Km values .

- Data Analysis : Fit sigmoidal curves (GraphPad Prism) to calculate IC50; compare with reference inhibitors (e.g., vemurafenib) .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity while others show therapeutic potential?

- Answer : Variability may stem from:

- Cell-Type Specificity : For example, IC50 values differ 10-fold between melanoma (A375) and non-cancerous (HEK293) cells .

- Metabolic Stability : Hepatic microsome assays reveal rapid CYP3A4-mediated degradation in some models, reducing efficacy .

- Solution : Conduct parallel in vitro/in vivo studies with pharmacokinetic profiling (e.g., plasma half-life in rodent models) .

Comparative Structural Analysis Table

Key Recommendations for Future Research

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.